

Comparing 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile with other kinase inhibitors

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Compound of Interest	
Compound Name:	3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile
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A Comparative Guide to Kinase Inhibitors: Spotlight on the 5-Methylisoxazole Moiety

For Researchers, Scientists, and Drug Development Professionals

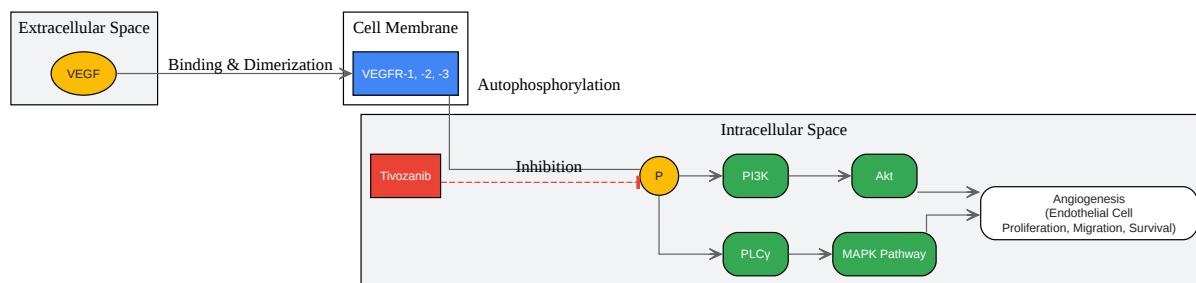
This guide provides a detailed comparison of kinase inhibitors, with a particular focus on compounds containing the 5-methylisoxazole scaffold. While the specific molecule **3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile** has not been identified as a kinase inhibitor in publicly available literature, this chemical feature is a key component of Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. This guide will therefore focus on Tivozanib, comparing its performance with other established VEGFR inhibitors used in cancer therapy, supported by experimental data.

Introduction to Tivozanib and the VEGFR Signaling Pathway

Tivozanib is an oral, once-daily tyrosine kinase inhibitor (TKI) that targets all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) with high potency.^[1] These receptors are crucial for angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.^{[1][2]} By inhibiting VEGFRs, Tivozanib effectively cuts off the blood supply to cancerous cells, thereby hindering their growth and proliferation.^[1] Tivozanib is approved for the treatment of advanced renal cell carcinoma (RCC).^{[1][3]} Beyond its primary

targets, Tivozanib also shows inhibitory activity against other kinases like c-Kit and platelet-derived growth factor receptor beta (PDGFR- β).[4][5]

The signaling cascade initiated by VEGF binding to its receptors is a critical pathway in tumor angiogenesis. The diagram below illustrates the VEGFR signaling pathway and the point of inhibition by Tivozanib.



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Caption: VEGFR Signaling Pathway and Tivozanib's Mechanism of Action.

Comparative Kinase Inhibition Profile

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values of Tivozanib and other commonly used VEGFR inhibitors against their primary targets.

Kinase Inhibitor	VEGFR-1 (Flt-1) IC50 (nM)	VEGFR-2 (KDR) IC50 (nM)	VEGFR-3 (Flt-4) IC50 (nM)	Other Key Targets (IC50 in nM)
Tivozanib	0.21[6]	0.16[6]	0.24[6]	c-Kit (1.63), PDGFR β (1.72) [7]
Sorafenib	90	20	15	PDGFR β (57), c-Kit (68), FLT3 (58), RAF1 (6)
Sunitinib	80	2	7	PDGFR α (1), PDGFR β (1), c-Kit (1), FLT3 (1), RET (3)
Axitinib	0.1	0.2	0.1-0.3	PDGFR α (1.6), PDGFR β (1.6), c-Kit (1.7)
Pazopanib	10	30	47	PDGFR α (84), PDGFR β (84), c-Kit (74)

Note: IC50 values can vary between different experimental assays and conditions.

Head-to-Head Comparison in Clinical Trials for Renal Cell Carcinoma

Clinical trials provide crucial data on the efficacy and safety of drugs in patients. Tivozanib has been compared head-to-head with Sorafenib in clinical trials for advanced RCC.

Clinical Trial	Treatment Arms	Key Efficacy Outcome (Median Progression-Free Survival)	Reference
TIVO-1	Tivozanib vs. Sorafenib (First-line treatment)	Tivozanib: 11.9 months Sorafenib: 9.1 months	[8]
TIVO-3	Tivozanib vs. Sorafenib (Third- or fourth-line treatment)	Tivozanib: 5.6 months Sorafenib: 3.9 months	[5]

These trials demonstrated a statistically significant improvement in progression-free survival for patients treated with Tivozanib compared to Sorafenib.[5][8]

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is fundamental in drug development. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method used to determine IC₅₀ values.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

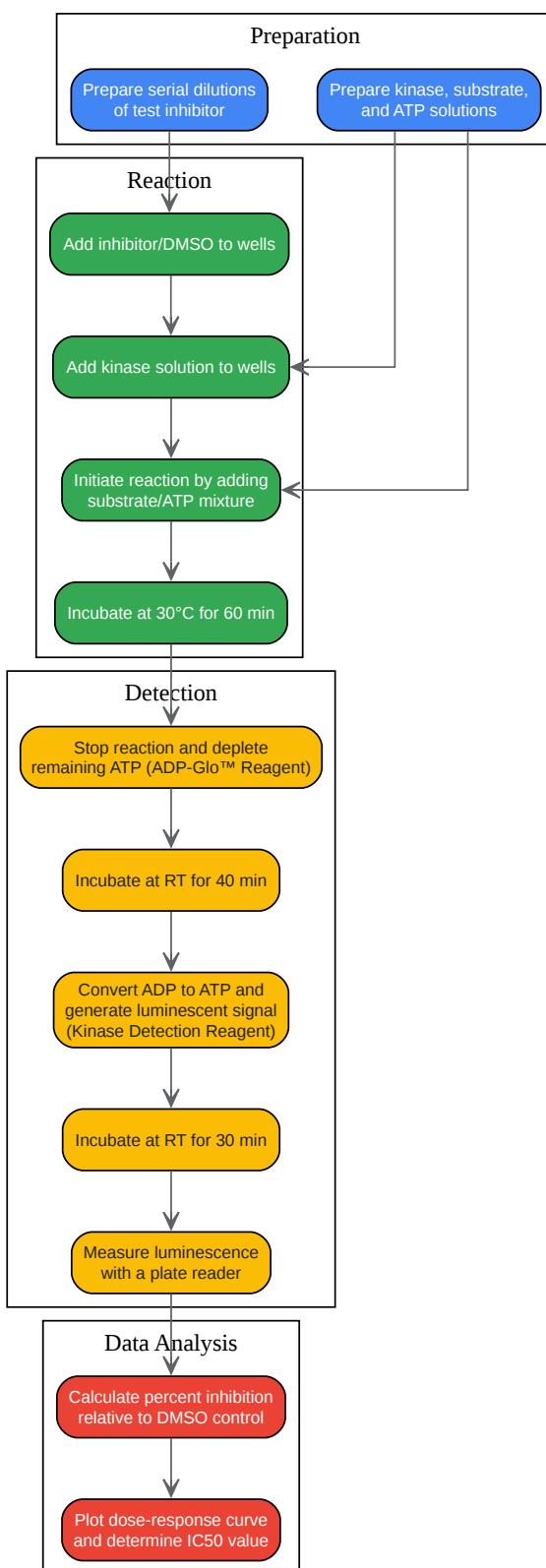
This protocol describes a method to measure the activity of a kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

- Recombinant human kinase (e.g., VEGFR2)
- Kinase substrate peptide
- Test inhibitor (e.g., Tivozanib) dissolved in DMSO
- ATP

- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Workflow Diagram:



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Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

- Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the enzyme activity. Prepare solutions of the kinase, substrate, and ATP in the assay buffer.
- Assay Plate Setup: Add the diluted inhibitor or DMSO (for control wells) to the wells of a white, opaque microplate.
- Kinase Reaction: Add the kinase solution to each well, followed by the substrate/ATP mixture to start the reaction. The final concentration of ATP should ideally be close to its Michaelis-Menten constant (K_m) for the specific kinase.
- Incubation: Gently shake the plate and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Signal Detection: Stop the kinase reaction by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which also depletes the remaining ATP. After a brief incubation, add the second detection reagent to convert the generated ADP back to ATP and produce a luminescent signal.
- Data Acquisition and Analysis: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells and plot the results to determine the IC₅₀ value.^[9]

Conclusion

Tivozanib, a kinase inhibitor characterized by the presence of a 5-methylisoxazole moiety, demonstrates high potency and selectivity for VEGFRs. Comparative data from in vitro studies and clinical trials highlight its efficacy, particularly in the context of advanced renal cell carcinoma, where it has shown superiority over other established VEGFR inhibitors like Sorafenib in improving progression-free survival. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this and other kinase inhibitors.

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